molecular formula C14H12ClNO2 B117279 4-Chloro-N-(4-methoxyphenyl)benzamide CAS No. 4018-82-0

4-Chloro-N-(4-methoxyphenyl)benzamide

Cat. No. B117279
CAS RN: 4018-82-0
M. Wt: 261.7 g/mol
InChI Key: UVGPQLMHIRNFEE-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methoxyphenyl)benzamide is a chemical compound with the molecular formula C14H12ClNO2 . It has a molecular weight of 261.705 g/mol . This compound is also known by other names such as n-p-chlorobenzoyl-p-anisidine, 4-chloro-n-4-methoxy-phenyl-benzamide, and benzamide, 4-chloro-n-4-methoxyphenyl .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-N-(4-methoxyphenyl)benzamide . The SMILES representation is COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.281 g/cm3 . It has a melting point of 208-209 °C . The compound is solid in form and appears white to pale yellow red .

Scientific Research Applications

Application 1: Synthesis of Benzamides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Benzamides, including 4-Chloro-N-(4-methoxyphenyl)benzamide, are synthesized through direct condensation of carboxylic acids and amines . This process is important as benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
  • Methods of Application or Experimental Procedures : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4) . This method is considered green, rapid, mild, and highly efficient .
  • Results or Outcomes : The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

Application 2: COX-1 Inhibitor Analgesics

  • Scientific Field : Pharmacology
  • Summary of the Application : 4-Chloro-N-(4-methoxyphenyl)benzamide is a COX-1 inhibitor analgesic . COX-1 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets cyclooxygenase-1 (COX-1), an enzyme responsible for inflammation and pain.
  • Methods of Application or Experimental Procedures : Specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The use of 4-Chloro-N-(4-methoxyphenyl)benzamide as a COX-1 inhibitor analgesic does not cause gastric damage , which is a common side effect of many NSAIDs.

In addition, amide compounds are widely used in industries such as paper, plastic and rubber and in agricultural areas . They also show antiplatelet activity .

In addition, amide compounds are widely used in industries such as paper, plastic and rubber and in agricultural areas . They also show antiplatelet activity .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGPQLMHIRNFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278291
Record name 4-Chloro-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(4-methoxyphenyl)benzamide

CAS RN

4018-82-0
Record name 4-Chloro-N-(4-methoxyphenyl)benzamide
Source ChemIDplus
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Record name 4018-82-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6924
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4018-82-0
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Record name 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
FJ Lai, CH Lee, KH Wu, YL Chang, YC Lai, HY Chen… - Polymer Bulletin, 2021 - Springer
In this study, a series of sodium complexes with amidate ligands, including sulfonamide, acylamide, and aryl carbamate, were synthesized. These sodium complexes were used as …
Number of citations: 1 link.springer.com
H Kakuta, X Zheng, H Oda, S Harada… - Journal of medicinal …, 2008 - ACS Publications
Although cyclooxygenase-1 (COX-1) inhibition is thought to be a major mechanism of gastric damage by nonsteroidal anti-inflammatory drugs (NSAIDs), some COX-1-selective …
Number of citations: 97 pubs.acs.org
L Cicco, JA Hernández-Fernández… - Organic & …, 2021 - pubs.rsc.org
An efficient and selective N-functionalization of amides is first reported via a CuI-catalyzed Goldberg-type C–N coupling reaction between aryl iodides and primary/secondary amides …
Number of citations: 26 pubs.rsc.org
R Zhao, W Dong, J Teng, Z Wang, Y Wang, J Yang… - Tetrahedron, 2021 - Elsevier
A novel heterogeneous copper catalyst has been developed by supporting copper nanoparticles on activated charcoal via in situ reducing copper(II) with aqueous hydrazine as …
Number of citations: 12 www.sciencedirect.com
G Sheng, X Wu, X Cai, W Zhang - Synthesis, 2015 - thieme-connect.com
The reductant zinc powder and the oxidant sodium chlorate were used together in an appropriate ratio in one pot under ambient conditions, to provide an environmentally friendly, …
Number of citations: 11 www.thieme-connect.com
Z Zhao, Z Peng, Y Zhao, H Liu, C Li… - The Journal of Organic …, 2017 - ACS Publications
An umpolung approach to amides via hypervalent iodine-mediated oxidative rearrangement of N–H ketimines under mild reaction conditions is described. This strategy provides target …
Number of citations: 22 pubs.acs.org
LF Liu, H Liu, HJ Pi, S Yang, M Yao, W Du… - Synthetic …, 2011 - Taylor & Francis
Aluminum chloride, an inexpensive and commercially available Lewis acid traditionally employed for Beckmann rearrangement with stoichiometric amounts, has been now found to …
Number of citations: 31 www.tandfonline.com
YC Teo, FF Yong, IK Ithnin, SHT Yio… - European Journal of …, 2013 - Wiley Online Library
An efficient and mild method using a bimetallic MnF 2 /CuI catalyst at 60 C in water was developed for the N‐arylation of amides and sulfonamides with aryl halides. A variety of …
A Kehl - 2020 - openscience.ub.uni-mainz.de
Im Rahmen dieser Arbeit wurden mittels anodischer Oxidation von Amiden CO-, NN-und CN-Bindungsknüpfungen in intramolekularen Cyclisierungsreaktionen untersucht. Hierfür …
Number of citations: 2 openscience.ub.uni-mainz.de

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